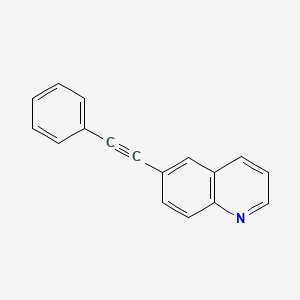

6-(Phenylethynyl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

857507-25-6 |

|---|---|

Molecular Formula |

C17H11N |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

6-(2-phenylethynyl)quinoline |

InChI |

InChI=1S/C17H11N/c1-2-5-14(6-3-1)8-9-15-10-11-17-16(13-15)7-4-12-18-17/h1-7,10-13H |

InChI Key |

HQOYWWBUAARNLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Phenylethynyl Quinoline and Analogous Structures

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed reactions are the cornerstone for the synthesis of 6-(phenylethynyl)quinoline and its analogs. Among these, the Sonogashira and Suzuki-Miyaura couplings are the most prominent, providing versatile and reliable routes to these compounds.

Sonogashira Coupling Protocols for Phenylethynylquinolines

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is instrumental in the synthesis of this compound.

The synthesis of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines has been achieved through the Sonogashira coupling of 6-bromoquinolines with phenylacetylene. researchgate.net The reaction conditions are optimized to ensure high yields, which have been reported to be in the range of 42–88%. researchgate.net The choice of the halogen on the quinoline (B57606) ring is crucial, with the reactivity order being I > Br >> Cl. nih.gov This allows for selective couplings when multiple halogens are present. For instance, 4-chloro-6-iodo(bromo)quinolines can be regioselectively alkynylated at the 6-position to yield 6-alkynyl-4-chloroquinolines in high yields (90–100%). researchgate.net

A study on the synthesis of highly functionalized quinolines utilized a one-pot sequential reaction involving aldol (B89426) condensation, Michael addition, and Sonogashira coupling of 2-chloro-3-formylquinolines with acetophenones and terminal acetylenes. semanticscholar.org

Table 1: Precursor Optimization for Sonogashira Coupling

| Quinoline Precursor | Alkyne Precursor | Product | Reported Yield |

|---|---|---|---|

| 6-Bromoquinolines | Phenylacetylene | 2-Aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines | 42–88% researchgate.net |

| 4-Chloro-6-iodo(bromo)quinolines | Terminal Alkynes | 6-Alkynyl-4-chloroquinolines | 90–100% researchgate.net |

This table summarizes key precursor combinations and their reported yields in the Sonogashira coupling reaction to form phenylethynylquinoline derivatives.

The catalytic system in a Sonogashira reaction typically consists of a palladium(0) complex and a copper(I) co-catalyst. wikipedia.org Common palladium catalysts include Pd(OAc)₂/PPh₃ and Pd(PPh₃)₂Cl₂. wikipedia.orgresearchgate.net The role of the copper(I) salt, usually CuI, is to form a copper acetylide intermediate, which then reacts with the palladium complex. wikipedia.org

The development of more efficient and robust catalytic systems is an active area of research. This includes the use of nano-Pd/Cu systems and copper- and ligand-free conditions to address the drawbacks of traditional catalysts, such as the formation of alkyne homocoupling byproducts. scielo.org.zarsc.org For instance, a Pd₀.₀₂Ce₀.₉₈O₂-δ system has been shown to be an effective precatalyst for Sonogashira reactions in a water/acetonitrile solvent system without the need for copper or ligands. scielo.org.za Iron-catalyzed Sonogashira couplings have also been explored as a more sustainable alternative. beilstein-journals.org

Ligands play a critical role in stabilizing the palladium catalyst and influencing its reactivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used. wikipedia.orgresearchgate.net However, N-heterocyclic carbene (NHC) palladium complexes have emerged as efficient alternatives to phosphine ligands. libretexts.org

Table 2: Catalytic Systems for Sonogashira Coupling

| Catalyst System | Key Features |

|---|---|

| Pd(OAc)₂/PPh₃, CuI | Conventional, widely used system. researchgate.net |

| Pd(II)/Cu(I) | Standard combination for Sonogashira reactions. wikipedia.org |

| Nano-Pd/Cu systems | Aims for higher efficiency and recyclability. |

| Pd₀.₀₂Ce₀.₉₈O₂-δ | Copper- and ligand-free quasi-heterogeneous catalyst. scielo.org.za |

| Fe(acac)₃/2,2'-bipyridyl | Iron-based system for cross-coupling of aryl iodides with alkynes. beilstein-journals.org |

This table highlights various catalytic systems employed in Sonogashira coupling reactions for the synthesis of phenylethynylquinolines and related compounds.

Regioselectivity is a critical aspect when the quinoline ring is substituted with multiple halogens. The inherent difference in the reactivity of halogens (I > Br > Cl) is often exploited to achieve selective coupling at a specific position. nih.gov For example, in dihaloquinolines such as 4-chloro-6-iodoquinoline, the Sonogashira coupling occurs selectively at the more reactive C-I bond, leaving the C-Cl bond intact for further functionalization. researchgate.net

Studies on dibromoquinolines have shown that achieving high levels of regioselectivity can be challenging, and it is influenced by the substitution pattern on the quinoline ring. nih.gov For instance, with 5,7-dibromoquinoline, useful levels of selectivity can be achieved. nih.gov The choice of catalyst and reaction conditions can also influence the regioselectivity of the coupling reaction.

Suzuki-Miyaura Coupling for Aryl Functionalization of Quinoline Rings

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling reactions, primarily used for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. mdpi.com While not directly used for the synthesis of the ethynyl (B1212043) linkage in this compound, it is a crucial method for the aryl functionalization of the quinoline ring, which can be a precursor to or a modification of the target molecule.

This reaction allows for the introduction of various aryl groups onto the quinoline scaffold. researchgate.net For example, the Suzuki-Miyaura coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids yields the corresponding 6-aryl- and 6,8-diaryl-tetrahydroquinolines in high yields. researchgate.net One-pot tandem Suzuki-Miyaura/Direct Arylation reactions have been developed for di- and tri-bromoquinolines, demonstrating the versatility of this method for creating complex, π-extended frameworks. soton.ac.uk

Cascade and Intramolecular Cyclization Strategies

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules like quinolines in a single step from simple precursors. rsc.orgnih.gov These reactions involve a series of intramolecular or intermolecular bond-forming events that occur sequentially without the need to isolate intermediates.

An iron(III)-promoted intramolecular cascade cyclization of 1,3-diynes and 1,3,5-triynes has been reported for the construction of selenophene-fused, quinoline-based heteroacenes. acs.orgmanchester.ac.uk This method involves the formation of a dibromo intermediate from quinoline-3-carboxyaldehydes, followed by dehydrohalogenation to an alkyne, and subsequent Sonogashira coupling to form a di-substituted alkyne which then undergoes the cascade cyclization. acs.org

Other cascade strategies for quinoline synthesis include a palladium-catalyzed one-pot method from 2-amino aromatic ketones and alkynes, and a denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. rsc.orgnih.govrsc.org These methods highlight the power of cascade reactions in building the quinoline core, which can then be further functionalized to produce compounds like this compound.

Formation of Fused Quinoline Systems via Cascade Reactions (e.g., from 2-(phenylethynyl)anilines)

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to complex molecules like fused quinoline systems from relatively simple starting materials in a single operation. A notable example involves the use of 2-(phenylethynyl)anilines as versatile precursors.

In one such strategy, 2-(phenylethynyl)anilines react with aryl isothiocyanates to form o-alkynylthioureas in situ. These intermediates then undergo a cascade cyclization when heated under microwave irradiation in the presence of silver carbonate (Ag2CO3), yielding indolo[2,3-b]quinolines. acs.orgresearchgate.netrsc.orgiitg.ac.innih.gov This method is valued for its efficiency and tolerance of a wide range of functional groups. acs.orgresearchgate.net The reaction proceeds through the formation of a carbodiimide (B86325) intermediate after desulfurization, which then cyclizes to form the fused tetracyclic system. researchgate.net

Researchers have also demonstrated that the reaction between 2-(phenylethynyl)aniline and phenyl isothiocyanate can be mediated by silver carbonate under microwave conditions to produce indoloquinoline derivatives. researchgate.net This tandem process allows for the generation of a variety of indolo[2,3-b]quinoline derivatives in moderate to good yields. acs.orgresearchgate.net

Intramolecular Cyclization Protocols for Quinoline Precursors

Intramolecular cyclization is a fundamental strategy for the synthesis of quinoline and its derivatives. These reactions involve the formation of the quinoline ring from a single precursor molecule that contains all the necessary atoms.

One approach involves the iron(III)-promoted intramolecular cascade cyclization of 1,3-diyne and 1,3,5-triyne systems. acs.org This method has been successfully used to construct selenophene-fused, quinoline-based heteroacenes. acs.org The process is initiated by converting quinoline-3-carboxyaldehydes into a dibromo intermediate, which is then transformed into a bromoalkyne. Subsequent Sonogashira coupling with various aromatic alkynes affords the di-substituted alkyne precursors for the cascade cyclization. acs.org

Another strategy is the palladium-catalyzed intramolecular 6-endo imidoylative cyclization of o-alkenyl aryl isocyanides with (hetero)aryl halides or vinylic triflates. rsc.org This method efficiently produces continuously substituted quinoline derivatives. rsc.org Additionally, the intramolecular cyclization of benzylacetone (B32356) oxime derivatives, catalyzed by tetrabutylammonium (B224687) perrhenate(VII) and trifluoromethanesulfonic acid, provides another route to quinoline derivatives in good yields. oup.com

Emerging Synthetic Routes for Ethynyl-Substituted Heterocycles

Recent advancements in synthetic methodology have introduced several novel and efficient routes for the preparation of ethynyl-substituted heterocycles, including quinolines. These methods often employ transition metal catalysts to achieve high levels of selectivity and functional group tolerance.

Lewis Acid-Mediated Three-Component Reactions (e.g., FeCl3, Yb(OTf)3)

Lewis acid-mediated three-component reactions have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step. These reactions are often characterized by high atom economy and operational simplicity. For instance, the synthesis of α-propargyl ethers can be achieved through a Lewis acid-catalyzed three-component condensation of aldehydes, alkoxysilanes, and allenylsilanes. acs.org

In the context of quinoline synthesis, while specific examples for this compound are not detailed, the general principle of using Lewis acids to promote multicomponent reactions is well-established. For example, iron(III) chloride (FeCl3) has been used to promote the intramolecular cascade cyclization of diynes to form quinoline-based heteroacenes. acs.org Ytterbium triflate (Yb(OTf)3) is another Lewis acid known to catalyze various organic transformations, including the synthesis of tetrahydroquinolines in aqueous solutions. tandfonline.com The development of mild, metal-free C–H aminoalkylation of azoles via a three-component coupling approach has also been reported, highlighting the utility of Lewis acids in activating substrates for C-C bond formation. rsc.org

Rhodium-Catalyzed Alkyne Annulation

Rhodium catalysis has proven to be a versatile and efficient method for the synthesis of quinolines through the annulation of alkynes. acs.org One such strategy involves the rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines. acs.org This reaction proceeds under mild conditions and exhibits broad functional group tolerance, leading to the formation of 2-aminophenyl enones which then cyclize to form substituted quinolines in high yields. acs.org

Furthermore, rhodium(III)-catalyzed C-H activation and annulation of 1-naphthylamides with maleimides has been developed to synthesize benzo[d,e]quinoline-spiro-succinimides. rsc.org This method utilizes picolinamide (B142947) as a directing group and demonstrates excellent yields and a wide tolerance for various functional groups. rsc.org Another approach describes the rhodium-catalyzed, chemo- and regioselective synthesis of functionalized quinolines from 2-aminohydrazones and terminal alkynes, which is notable for being oxidant- and base-free. researchgate.netnih.gov

Gold-Catalyzed Protocols for Quinoline Synthesis

Gold catalysis has gained significant attention for its ability to activate alkynes and facilitate a variety of organic transformations, including the synthesis of quinoline derivatives. nih.gov Gold-catalyzed cascade protocols are known for their high efficiency and economic viability, offering access to complex quinoid heteroaryls in excellent yields. nih.gov

One prominent method involves the gold-catalyzed [4+2] annulation between terminal arylalkynes and nitrones. acs.orgacs.org This reaction proceeds through a σ-gold–acetylide intermediate, which attacks the electrophilic nitrone under mild conditions to afford substituted quinolines. acs.org This approach is advantageous due to the use of readily available starting materials and its broad substrate scope. acs.org Another gold-catalyzed method involves the cascade annulation of propargylic silyl (B83357) ethers with anthranils, providing regiospecific access to 2-aminoquinolines and other derivatives under mild conditions with a high degree of functional-group tolerance. lka.lt

Table 1: Overview of Gold-Catalyzed Quinoline Synthesis Methods

| Method | Starting Materials | Key Features |

| [4+2] Annulation acs.orgacs.org | Terminal arylalkynes, Nitrones | Mild conditions, broad substrate scope, proceeds via σ-gold–acetylide intermediate. |

| Cascade Annulation lka.lt | Propargylic silyl ethers, Anthranils | Regiospecific, broad functional-group tolerance, mild conditions. |

| General Cascade Protocols nih.gov | Various alkyne-containing substrates | High efficiency, economically viable, excellent yields for quinoid heteroaryls. |

Tin(II) Chloride-Mediated Reduction for Related Indazole Derivatives

While not directly a synthesis of quinolines, the tin(II) chloride (SnCl2)-mediated reduction of nitroarenes is a relevant transformation for the synthesis of related nitrogen-containing heterocycles, such as indazoles. This method highlights the utility of tin(II) chloride in reductive cyclization reactions.

For example, 2-aryl-2H-indazoles can be prepared via the SnCl2-mediated cyclization of 2-nitrobenzylamines. nih.gov In a different approach, the treatment of N-alkyl-5-nitroindazole with stannous chloride in ethanol (B145695), followed by reaction with arylsulfonyl chloride, yields 4-ethoxy- and 4-chloroindazoles bearing a sulfonamide moiety. tandfonline.com This reaction demonstrates both the reducing and chlorinating ability of tin(II) chloride under specific conditions. tandfonline.comresearchgate.net Furthermore, the reduction of nitroarenyl ketones with SnCl2 can lead to cyclization products in excellent yields. acs.org For instance, the treatment of 4-methyl-2-(2-nitrobenzyl)-2H-1,4-benzothiazin-3(4H)-one with SnCl2 in ethanol results in the formation of 6-methyl-11a,12-dihydro-6H-quino[3,2-b] acs.orgnih.govbenzothiazine. acs.org

Chemical Transformations and Reactivity of 6 Phenylethynyl Quinoline Derivatives

Functional Group Interconversions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the phenylethynyl group is a key site for functional group interconversions. The most common transformation is its reduction to either an alkene or an alkane, which alters the geometry and electronic conjugation of the molecule.

Reduction of the Alkyne: Catalytic hydrogenation is a primary method for the reduction of the ethynyl group. The outcome of the reaction can be controlled by the choice of catalyst and reaction conditions.

Partial Reduction to a (Z)-Alkene: To achieve a partial reduction to the cis-alkene, (Z)-6-(2-phenylethenyl)quinoline, a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is typically employed. This deactivation of the catalyst prevents over-reduction to the alkane.

Complete Reduction to an Alkane: Full saturation of the triple bond to yield 6-(2-phenylethyl)quinoline can be accomplished using more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

| Transformation | Reagents and Conditions | Product |

| Partial Reduction | H₂, Lindlar's Catalyst | (Z)-6-(2-Phenylethenyl)quinoline |

| Complete Reduction | H₂, Pd/C or PtO₂ | 6-(2-Phenylethyl)quinoline |

These transformations are fundamental in modifying the structural bridge at the 6-position of the quinoline (B57606), changing it from a rigid, linear linker to a more flexible or stereochemically defined unit.

Further Cross-Coupling Elaboration (e.g., Post-Sonogashira Suzuki Couplings)

Molecules that are synthesized via Sonogashira coupling can be designed to undergo subsequent cross-coupling reactions if they possess an additional reactive handle, such as a halogen atom. This sequential coupling strategy is highly effective for the modular construction of complex, multi-substituted quinolines. A prime example is the regioselective alkynylation of a dihaloquinoline, followed by a Suzuki coupling at the remaining halogenated position. beilstein-journals.org

For instance, starting with a substrate like 2,4-dichloroquinoline, a regioselective Sonogashira coupling can be achieved at the C-2 position. The greater reactivity of the C-2 chloro group, which is alpha to the ring nitrogen, allows for its selective reaction with a terminal alkyne in the presence of a palladium-copper catalyst system. beilstein-journals.org The resulting 2-alkynyl-4-chloroquinoline is then an ideal substrate for a subsequent Suzuki coupling reaction. beilstein-journals.org

In the second step, the remaining chloro group at the C-4 position is coupled with an arylboronic acid using a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a base like cesium carbonate. beilstein-journals.org This post-Sonogashira elaboration allows for the introduction of a different aryl group at the C-4 position, yielding a 2-alkynyl-4-arylquinoline. beilstein-journals.org This stepwise approach provides precise control over the substitution pattern. beilstein-journals.org

Table 1: Sequential Sonogashira and Suzuki Coupling Reactions of 2,4-Dichloroquinoline. beilstein-journals.org

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 (Sonogashira) | 2,4-Dichloroquinoline | Terminal Alkyne, 10% Pd/C, CuI, PPh₃, Et₃N, 80 °C | 2-Alkynyl-4-chloroquinoline | Good |

| 2 (Suzuki) | 2-Alkynyl-4-chloroquinoline | Arylboronic acid, (PPh₃)₂PdCl₂, CsCO₃, PCy₃, Dioxane/H₂O, 80 °C | 2-Alkynyl-4-arylquinoline | Good to Excellent |

This strategy highlights the utility of using orthogonal reactive sites on the quinoline core to build molecular complexity in a controlled manner.

Intramolecular Cyclization and Annulation Reactions

The phenylethynyl group can participate in intramolecular cyclization and annulation reactions to form new ring systems fused to the quinoline core. These reactions are valuable for creating extended, polycyclic aromatic structures.

A notable example is the photoinduced dehydrogenative annulation of styryl-substituted pyridines to form benzo[h]quinolines. rsc.org While the example starts with a pyridine (B92270), the principle applies to analogous quinoline systems where an appropriately positioned group can cyclize onto the phenylethynyl moiety or an adjacent ring. The reaction typically proceeds via a 6π-electrocyclization under UV irradiation, followed by dehydrogenation to afford the aromatized polycyclic product. beilstein-journals.org

Gold-catalyzed annulations are also a powerful tool for cyclizing substrates containing alkyne functionalities. researchgate.netnih.gov Cationic gold catalysts act as soft π-acids that activate the alkyne toward nucleophilic attack. nih.gov For derivatives of 6-(phenylethynyl)quinoline that contain a nucleophilic group at the C-5 or C-7 position, a gold-catalyzed intramolecular cyclization could be envisioned to construct a new five- or six-membered ring. These reactions often proceed via a 6-endo-dig cyclization pathway to generate larger conjugated π-systems. nih.gov Research on related systems has led to the formation of complex heterocycles like indeno[1,2-b]quinolines from aniline (B41778) and propargyl acetate precursors, demonstrating the potential of this methodology. researchgate.net

Table 2: Examples of Annulation Reaction Types

| Reaction Type | Key Reagents/Conditions | Potential Product Type | Mechanism Highlight |

|---|---|---|---|

| Photoinduced Annulation | UV light (e.g., 254 nm), Acid (e.g., TFA) | Fused polycyclic aromatic systems (e.g., Benzoquinolines) | 6π-Electrocyclization followed by dehydrogenation. beilstein-journals.org |

| Gold-Catalyzed Annulation | Cationic Gold(I) catalyst (e.g., (IPr)Au(NCM)SbF₆) | Fused carbocycles or heterocycles | Electrophilic activation of the alkyne by the gold catalyst. nih.gov |

Oxidation-Reduction Processes in Quinoline Functionalization

The quinoline ring system itself can undergo both oxidation and reduction reactions, providing pathways to modify the core heterocycle. These transformations can be performed on derivatives already containing the 6-(phenylethynyl) substituent, provided the substituent is stable to the reaction conditions.

Oxidation of the Quinoline Ring: The quinoline nucleus is generally resistant to oxidation. pharmaguideline.com However, under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), the benzene (B151609) portion of the quinoline ring can be cleaved, while the pyridine ring remains intact, ultimately yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). orientjchem.org The nitrogen atom can also be oxidized to form the corresponding this compound N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Enzymatic oxidation has also been explored, which can lead to site-selective hydroxylation, typically at the C-2 position. rsc.org

Reduction of the Quinoline Ring: The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. pharmaguideline.com

Catalytic Hydrogenation: Using catalysts such as Raney nickel, platinum, or ruthenium on a support, the pyridine ring can be selectively hydrogenated to give 6-(phenylethynyl)-1,2,3,4-tetrahydroquinoline. pharmaguideline.compku.edu.cn

Asymmetric Hydrogenation: Chiral iridium-based catalysts have been developed for the asymmetric hydrogenation of quinolines. dicp.ac.cn This requires activation of the quinoline nitrogen with a reagent like a chloroformate, which partially disrupts the aromaticity and facilitates the enantioselective reduction to chiral tetrahydroquinolines. dicp.ac.cn

Table 3: Summary of Oxidation-Reduction Reactions of the Quinoline Core

| Process | Reagents | Product |

|---|---|---|

| Oxidative Ring Cleavage | KMnO₄ (strong conditions) | Pyridine-2,3-dicarboxylic acid (quinolinic acid) |

| N-Oxidation | m-CPBA | Quinoline N-oxide derivative |

| Reduction of Pyridine Ring | H₂, Raney Ni or Ru/ZrO₂ | 1,2,3,4-Tetrahydroquinoline derivative. pku.edu.cn |

| Asymmetric Reduction | H₂, Chiral Ir-catalyst, Chloroformate activator | Chiral 1,2,3,4-Tetrahydroquinoline derivative. dicp.ac.cn |

Photophysical Properties and Optoelectronic Behavior of 6 Phenylethynyl Quinoline Systems

Electronic Absorption Spectroscopy of Phenylethynylquinolines

The electronic absorption spectra of 6-(phenylethynyl)quinoline and its derivatives provide fundamental insights into their ground-state electronic structure and the energy required to promote electrons to higher energy orbitals.

UV-Visible Absorption Profiles and Electronic Transitions (π,π, n,π)

Derivatives of this compound typically exhibit strong absorption bands within the ultraviolet and visible regions of the electromagnetic spectrum, generally between 250 and 500 nm. researchgate.net These absorptions are primarily attributed to two main types of electronic transitions: π to π* (π,π) and non-bonding to π (n,π*) transitions.

The high-energy absorption bands, often observed at shorter wavelengths, are characteristic of π,π* transitions. nih.gov These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically intense. For instance, in a polar solvent, a 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinoline derivative displays a π,π* transition at approximately 280 nm. researchgate.net The absorption peaks below 400 nm in the UV spectrum of such compounds are generally assigned to the π→π* transition associated with the arylethynylpyridine group. mdpi.com

In addition to the strong π,π* transitions, a lower-energy, less intense absorption band corresponding to an n,π* transition can often be observed. researchgate.net This transition involves the promotion of a non-bonding electron, typically from the nitrogen atom of the quinoline (B57606) ring, to a π* antibonding orbital. A derivative of 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinoline showed this n,π* transition at around 350 nm in a polar solvent. researchgate.net The presence of both π,π* and n,π* transitions contributes to the broad absorption profiles of these compounds. researchgate.netnih.gov

Table 1: UV-Visible Absorption Data for Selected Phenylethynylquinoline Derivatives This table is interactive. Users can sort and filter the data.

| Compound | Solvent | λmax (nm) | Transition | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|---|

| 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinoline derivative | Polar Solvent | 280 | π,π* | Not Specified | researchgate.net |

| 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinoline derivative | Polar Solvent | 350 | n,π* | < 10⁴ | researchgate.net |

| 2,6,8-triaryl-4-(phenylethynyl)quinazolines | Chloroform (B151607) | 270-295 | π-π* and ICT | Not Specified | nih.gov |

| 6,6′-Bis(phenylethynyl)-2,2′-bipyridine Ligand (L1) | Dichloromethane (B109758) | 240, 309, 320 | π→π* | 2.26 x 10³, 2.71 x 10³, 2.67 x 10³ | mdpi.com |

| Homoleptic Cu(I) Complex with L1 | Dichloromethane | 267, 293, 337 | π→π* | 2.47 x 10³, 2.79 x 10³, 0.03 x 10³ | mdpi.com |

| Heteroleptic Cu(I) Complex with L1 and dmph | Dichloromethane | 238, 300, 337, 461 | π→π* | 2.54 x 10³, 2.87 x 10³, 1.99 x 10³, 0.43 x 10³ | mdpi.com |

Impact of Substituents and Solvent Effects on Absorption Characteristics

The absorption properties of phenylethynylquinolines are highly sensitive to both the nature of substituents on the aromatic rings and the polarity of the solvent. The introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). nih.gov For instance, in a series of 2,6,8-triaryl-4-(phenylethynyl)quinazolines, the variation of substituents on the aryl groups influenced both the absorption maxima and wavelength. nih.gov

Solvent polarity also plays a crucial role in the absorption characteristics, a phenomenon known as solvatochromism. beilstein-journals.org Changes in solvent polarity can stabilize or destabilize the ground and excited states to different extents, causing shifts in the absorption bands. For example, the fluorescence emission of certain styrylquinoline derivatives, which are structurally related, shows a strong dependence on the solvent, with a noticeable increase in fluorescence efficiency when changing from DMSO to ethanol (B145695) and chloroform. nih.gov While this is an emission property, similar solvent-dependent shifts are expected and observed in absorption spectra. photochemcad.com The study of these effects is critical for tuning the optical properties of these compounds for specific applications.

Emission Spectroscopy and Luminescence Efficiency

Upon absorption of light, excited this compound systems can relax to the ground state through various radiative and non-radiative decay pathways. The study of their emission properties, including fluorescence and phosphorescence, provides insights into the nature of the excited states and their deactivation mechanisms.

Fluorescence and Phosphorescence Studies

Many this compound derivatives exhibit fluorescence, which is the emission of light from the lowest singlet excited state (S₁). These compounds can display emission across the visible spectrum, with the emission wavelength being influenced by substituents and the solvent environment. nih.gov For example, 2,6,8-triaryl-4-(phenylethynyl)quinazolines exhibit emission that is dependent on the substituents on the aryl rings. nih.govresearchgate.net

Phosphorescence, which is emission from a triplet excited state (T₁), is another possible radiative decay pathway. Due to the spin-forbidden nature of the T₁ to S₀ transition, phosphorescence lifetimes are generally longer than fluorescence lifetimes. The study of phosphorescence can provide valuable information about the triplet state energy levels and intersystem crossing efficiency. nih.gov

Excited State Lifetimes and Decay Pathways (e.g., Triplet-Triplet Absorption)

The excited state lifetime is a crucial parameter that describes the average time a molecule spends in the excited state before returning to the ground state. For fluorescent compounds, the singlet excited state lifetime (τₛ) is of primary interest. For phosphorescent compounds or systems where intersystem crossing is significant, the triplet excited state lifetime (τₜ) becomes important.

One of the key decay pathways for the triplet state is triplet-triplet absorption, where a molecule in the triplet state absorbs another photon to reach a higher triplet state. nist.govnist.gov A laser flash photolysis study on a 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinoline derivative identified a transient absorption band at 450 nm with a lifetime of 2.6 ms (B15284909) in ethanol, which was assigned to triplet-triplet absorption. researchgate.net This transient was completely quenched in the presence of oxygen, a known triplet state quencher. researchgate.net The radiative rate constants and the singlet and triplet excited state energies for this derivative were determined to be 3.39 eV and 3.10 eV, respectively. researchgate.net

Quantum Yield Determinations

The quantum yield (Φ) of a photophysical process is the ratio of the number of molecules undergoing that process to the number of photons absorbed. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.

Determining the quantum yield is essential for evaluating the potential of these compounds in applications such as fluorescent probes and light-emitting devices. nih.gov The quantum yield can be significantly influenced by the molecular structure and the surrounding environment. For instance, the fluorescence quantum yield of a 1-methyl-4-(phenylethynyl)quinolin-2(1H)-one derivative was found to be about half that of a related trifluoromethyl model compound. uni-graz.at In another example, a heteroleptic Cu(I) complex incorporating a 6,6′-bis(phenylethynyl)-2,2′-bipyridine ligand exhibited a quantum yield of 0.56, while the homoleptic complex had a higher quantum yield of 0.91, both measured relative to coumarin (B35378) 460. mdpi.com

Table 2: Photophysical Data for Selected Phenylethynylquinoline Systems This table is interactive. Users can sort and filter the data.

| Compound/System | Property | Value | Solvent/Conditions | Reference |

|---|---|---|---|---|

| 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinoline derivative | Triplet-Triplet Absorption λmax | 450 nm | Ethanol | researchgate.net |

| 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinoline derivative | Triplet Lifetime | 2.6 ms | Ethanol | researchgate.net |

| 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinoline derivative | Singlet Excited State Energy | 3.39 eV | Ethanol | researchgate.net |

| 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinoline derivative | Triplet Excited State Energy | 3.10 eV | Ethanol | researchgate.net |

| 1-methyl-4-(phenylethynyl)quinolin-2(1H)-one (12a) | Emission λmax | Not Specified | Not Specified | uni-graz.at |

| 6,7-dimethoxy-4-(phenylethynyl)quinolin-2(1H)-one (12b) | Emission λmax | Not Specified | Not Specified | uni-graz.at |

| 6,7-dimethoxy-1-methyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-2(1H)-one (11c) | Emission λmax | 430 nm | Not Specified | uni-graz.at |

| 6,7-dimethoxy-1-methyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-2(1H)-one (11c) | Fluorescence Quantum Yield (Φf) | 0.19 | Not Specified | uni-graz.at |

| Homoleptic Cu(I) Complex with 6,6′-bis(phenylethynyl)-2,2′-bipyridine | Emission λmax | 406 nm | Dichloromethane | mdpi.com |

| Homoleptic Cu(I) Complex with 6,6′-bis(phenylethynyl)-2,2′-bipyridine | Fluorescence Quantum Yield (Φf) | 0.91 | Dichloromethane | mdpi.com |

| Heteroleptic Cu(I) Complex with 6,6′-bis(phenylethynyl)-2,2′-bipyridine and dmph | Emission λmax | 446 nm | Dichloromethane | mdpi.com |

| Heteroleptic Cu(I) Complex with 6,6′-bis(phenylethynyl)-2,2′-bipyridine and dmph | Fluorescence Quantum Yield (Φf) | 0.56 | Dichloromethane | mdpi.com |

Intramolecular Charge Transfer (ICT) Phenomena

The photophysical behavior of this compound and its derivatives is significantly influenced by Intramolecular Charge Transfer (ICT) processes. These systems are often designed as donor-π-acceptor (D-π-A) structures, where the quinoline moiety typically functions as the electron-accepting unit. The phenylethynyl bridge acts as a π-conjugated spacer, facilitating the electronic communication between the donor and acceptor parts of the molecule.

In derivatives of phenylethynyl quinoline, the molecular backbone comprises the electron-deficient quinoline framework linked to a phenyl ring via the π-conjugated ethynyl (B1212043) spacer. dntb.gov.ua This arrangement creates a system where photoexcitation can lead to a significant redistribution of electron density. The electronic absorption spectra of such systems are characterized by bands attributed to both π-π* transitions and intramolecular donor-acceptor charge transfer. dntb.gov.ua

The extent of ICT is highly sensitive to the electronic nature of substituents on both the quinoline and the phenyl rings, as well as the polarity of the surrounding medium. For instance, in related 2,6,8-triaryl-4-(phenylethynyl)quinazolines, the introduction of electron-donating groups on the aryl substituents leads to a more pronounced ICT, resulting in red-shifted emission maxima, particularly in polar solvents like DMF. unige.ch This solvatochromism, where the emission wavelength shifts with solvent polarity, is a hallmark of ICT states. The charge-transfer nature of electronic transitions has also been noted in 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines. unige.ch

Theoretical studies, often employing Density Functional Theory (DFT), complement experimental findings by modeling the electronic transitions and the charge distribution in the ground and excited states. These calculations help to establish the effect of various substituents on the ICT properties of these complex molecules. nih.gov The investigation of ICT is crucial for tuning the photophysical properties of these compounds for applications in optoelectronics and as fluorescent probes. nih.gov

Advanced Optical Phenomena

Nonlinear Optical (NLO) Response Investigations

Systems based on this compound are of significant interest for their nonlinear optical (NLO) properties, which are critical for applications in photonics and optoelectronics, such as optical computing and dynamic image processing. nih.govrsc.org The NLO response in these organic molecules arises from the delocalization of π-electrons across the conjugated system, which can be enhanced by creating a strong D-π-A framework. analis.com.my

The quinoline ring serves as an effective electron acceptor, while the donor strength can be modulated by substituting the phenyl ring of the phenylethynyl group. nih.gov This molecular engineering allows for the fine-tuning of NLO properties. Theoretical and experimental studies on related quinoline-carbazole derivatives, which also feature a donor-acceptor architecture, have demonstrated significant NLO responses. nih.govresearchgate.net Computational methods like DFT are widely used to predict NLO properties, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. analis.com.my For instance, a chalcone (B49325) derivative incorporating a phenylethynylphenyl moiety was shown to possess a high total first hyperpolarizability, indicating its potential as an NLO material. analis.com.my

Experimental techniques like the Z-scan method are employed to measure the third-order NLO properties, including the nonlinear refractive index (n₂) and the three-photon absorption coefficient. rsc.org Studies on various quinoline derivatives have confirmed their notable NLO characteristics. rsc.org The presence of the extended π-conjugated system in phenylethynyl structures is a key factor in achieving large NLO responses. analis.com.my

Below is a table summarizing theoretical NLO data for a designed quinoline-carbazole derivative, illustrating the type of parameters investigated in such systems.

| Compound | Description | Calculated First Hyperpolarizability (βtot) (a.u.) |

| Q1D2 | Quinoline-carbazole based D-A-D-π-A system | 23885.90 |

Data sourced from a theoretical study on novel quinoline-carbazole derivatives. nih.govresearchgate.net

Excited-State Absorption Cross-Sections

Excited-state absorption (ESA) is an advanced optical phenomenon where a molecule in an excited electronic state absorbs another photon, transitioning to an even higher excited state. The efficiency of this process is quantified by the excited-state absorption cross-section (σ_es). This parameter is crucial for applications involving high-intensity light, such as optical limiting and two-photon absorption (2PA) based technologies. acs.orgias.ac.in

In the context of this compound systems, understanding ESA is important for characterizing their performance in various optical applications. For example, a laser flash photolysis study on a novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinoline identified a main transient absorption band at 450 nm with a lifetime of 2.6 ms in ethanol, which was assigned to the triplet-triplet absorption of the quinoline derivative. researchgate.net This transient absorption is a direct manifestation of an excited-state absorption process.

| Compound | Solvent | Wavelength (nm) | Excited-State Absorption Cross-Section (σ_es) (cm²) |

| IR140 | DMSO | 532 | 3.73 x 10⁻¹⁸ |

Data for the organic dye IR140, not a quinoline derivative, provided for illustrative purposes. ias.ac.in

Coordination Chemistry of 6 Phenylethynyl Quinoline As a Ligand

Design and Synthesis of 6-(Phenylethynyl)quinoline-Based Ligands (e.g., 6,6′-bis(phenylethynyl)-2,2′-bipyridine)

The design of ligands incorporating the phenylethynylquinoline scaffold often extends to more complex bidentate or polydentate systems to facilitate stable coordination with metal centers. A prominent example is 6,6′-bis(phenylethynyl)-2,2′-bipyridine, which, while based on a bipyridine core, features the key phenylethynyl functional groups analogous to a duplicated 6-(phenylethynyl)pyridine unit.

The primary synthetic route to such ligands is the palladium-catalyzed Sonogashira cross-coupling reaction. mdpi.comcdnsciencepub.comcdnsciencepub.comscilit.com This method is highly efficient for forming carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and sp2-hybridized carbon atoms of an aryl or vinyl halide.

For the synthesis of 6,6′-bis(phenylethynyl)-2,2′-bipyridine (L1), the process involves the reaction of 6,6′-dibromo-2,2′-bipyridine with phenylacetylene. mdpi.comscilit.com The reaction is typically catalyzed by a palladium(II) complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a copper(I) co-catalyst, usually copper(I) iodide. cdnsciencepub.com The reaction is carried out in a suitable solvent mixture, like THF and di-isopropylamine, under an inert atmosphere. mdpi.com The chemical structure of the resulting ligand is confirmed using spectroscopic techniques, including ¹H and ¹³C NMR. mdpi.com In the ¹³C NMR spectrum, characteristic peaks confirm the presence of the C=N and -C≡C- carbons at approximately 155 ppm and 121 ppm, respectively. mdpi.com

A series of related 6,6′-diethynyl-2,2′-bipyridyls can be synthesized using this palladium-catalyzed coupling methodology, reacting 6,6′-dibromo-2,2′-bipyridine with various arylacetylenes. cdnsciencepub.com

Formation and Characterization of Metal Complexes (e.g., Copper(I), Platinum(II))

Ligands based on the this compound framework readily form complexes with various transition metals, with Copper(I) and Platinum(II) being of particular interest due to their rich photophysical properties.

Copper(I) Complexes: Homo- and heteroleptic Copper(I) complexes have been successfully synthesized through the coordination-driven self-assembly of 6,6′-bis(phenylethynyl)-2,2′-bipyridine (L1). mdpi.comscilit.com

Homoleptic Complex: The homoleptic complex, [Cu(L1)₂]BF₄ (Complex 1), is formed by reacting the ligand L1 with a copper(I) salt. mdpi.com

Heteroleptic Complex: A heteroleptic complex, [Cu(L1)(dmph)]BF₄ (Complex 2), is prepared using L1 and a co-ligand, 2,9-dimethyl-1,10-phenanthroline (dmph). mdpi.comscilit.comresearchgate.net

These complexes are generally obtained in high yields, are soluble in common organic solvents, and exhibit stability at room temperature for extended periods. mdpi.comscilit.com Their formulation is established through comprehensive characterization techniques including elemental analysis, FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. mdpi.com In the ¹H-NMR spectrum of the heteroleptic complex (2), the pyridyl and phenanthroline protons appear downfield (8.60–7.58 ppm), and the phenyl ring protons resonate between 7.32 and 6.03 ppm. mdpi.com The ¹³C-NMR shows characteristic shifts for the -C=N and -C≡C- carbons, confirming complex formation. mdpi.com

Platinum(II) Complexes: Platinum(II) complexes are also synthesized using ligands containing similar structural motifs. For example, a series of mononuclear and dinuclear cyclometalated platinum(II) complexes have been prepared using the 6-phenyl-4-(9,9-dihexylfluoren-2-yl)-2,2′-bipyridine ligand. acs.org These complexes often incorporate acetylide ligands, which are electronically similar to the phenylethynyl group. acs.org The synthesis of these materials highlights the versatility of the substituted bipyridine framework in creating robust platinum(II) emitters for various applications. acs.orgresearchgate.net

Spectroscopic and Photophysical Properties of Coordination Compounds

The coordination of this compound-based ligands to metal centers gives rise to compounds with interesting spectroscopic and photophysical properties, largely influenced by metal-to-ligand charge transfer (MLCT) transitions.

Copper(I) Complexes: The optical properties of the Cu(I) complexes [Cu(L1)₂]BF₄ (1) and [Cu(L1)(dmph)]BF₄ (2) have been evaluated in solution and in the solid state. mdpi.com

Absorption: The electronic absorption spectra exhibit dual absorption behavior, indicating a significant influence of both the ligands and the metal center on the optical properties. mdpi.com

Emission: Photoluminescence studies show that the heteroleptic complex (2) has a red-shifted emission compared to the homoleptic complex (1) in a dichloromethane (B109758) (DCM) solution. mdpi.com In the solid state, both complexes display a further red shift in their emission wavelengths. mdpi.com The quantum yields, measured relative to coumarin (B35378) 460, are notably high, reaching 0.91 for the homoleptic complex. mdpi.com

| Complex | Solvent/State | Emission Wavelength (λem) | Quantum Yield (Φ) |

|---|---|---|---|

| Homoleptic (1) | DCM | 406 nm | 0.91 |

| Heteroleptic (2) | DCM | 446 nm | 0.56 |

| Homoleptic (1) | Solid State | 458 nm | N/A |

| Heteroleptic (2) | Solid State | 462 nm | N/A |

Platinum(II) Complexes: Platinum(II) complexes featuring related phenyl-bipyridine ligands also exhibit significant photophysical properties. They typically show strong 1π,π* absorption bands in the ultraviolet region and a broad, structureless charge-transfer band in the visible region. acs.org The introduction of electron-donating acetylide ligands can cause a red-shift and broadening of the charge-transfer band due to the involvement of ligand-to-ligand charge transfer (LLCT) character. acs.org

Structural Elucidation of Metal-Ligand Architectures

Single-crystal X-ray diffraction is a crucial technique for the definitive structural elucidation of these metal-ligand architectures.

Ligand Structure: The crystal structure of the free ligand, 6,6′-bis(phenylethynyl)-2,2′-bipyridine, has been determined. cdnsciencepub.com It crystallizes in the monoclinic space group A2/a. cdnsciencepub.com The structure reveals a notable dihedral angle of 59.85° between the pyridyl and phenyl groups, and the molecules pack in a layered arrangement. cdnsciencepub.com

Metal Complex Structure: The solid-state structure of the heteroleptic Cu(I) complex, [Cu(L1)(dmph)]BF₄ (2), has been confirmed by single-crystal X-ray analysis. mdpi.com

Coordination Geometry: The complex features a distorted tetrahedral coordination geometry around the Cu(I) center. mdpi.com This geometry is influenced by the steric and electronic properties of the large 6,6′-bis(phenylethynyl)-2,2′-bipyridine ligand and the 2,9-dimethyl-1,10-phenanthroline co-ligand. mdpi.com

Crystal System: The compound crystallizes in the centrosymmetric triclinic space group P-1. mdpi.com The structure is an intricate 1:1 complex of Cu(I) built from the two distinct bidentate ligands. mdpi.com

| Parameter | Value |

|---|---|

| Empirical Formula | C₅₂H₃₆BCuF₄N₄ |

| Formula Weight | 899.20 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.084(3) |

| b (Å) | 12.339(3) |

| c (Å) | 16.142(4) |

| α (°) | 70.183(1) |

| β (°) | 88.082(1) |

| γ (°) | 72.583(1) |

| Volume (ų) | 2156.4(9) |

Hirshfeld surface analysis of the crystal structure revealed that H···H and C···H interactions are the dominant non-covalent interactions that stabilize the complex in the solid state. mdpi.com

Advanced Spectroscopic Characterization of 6 Phenylethynyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 6-(phenylethynyl)quinoline, with both proton (¹H) and carbon-13 (¹³C) NMR providing unambiguous evidence for its structure. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. rsc.orguni-muenchen.de

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct protons in the molecule. The aromatic region is particularly informative, showing characteristic multiplets for the quinoline (B57606) and phenyl ring systems. The exact chemical shifts and coupling constants (J) can vary slightly depending on the solvent and concentration.

Key ¹H NMR Data for this compound:

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Quinoline H-2 | 8.90 | d | 4.4 |

| Quinoline H-4 | 7.57 | d | 4.4 |

| Quinoline H-5 | 8.38 | ddd | 0.6, 1.4, 8.3 |

| Quinoline H-6 | 7.64 | ddd | 1.4, 6.9, 8.2 |

| Quinoline H-7 | 7.76 | ddd | 1.4, 6.9, 8.4 |

| Quinoline H-8 | 8.14 | d | 8.1 |

| Phenyl H-2', H-6' | 7.68–7.66 | m |

This table presents representative data compiled from scientific literature. rsc.org

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The spectrum of this compound shows distinct signals for the carbons of the quinoline core, the phenyl group, and the ethynyl (B1212043) linker.

Key ¹³C NMR Data for this compound:

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C-2 | 140.5 |

| C-3 | 121.6 |

| C-4 | 135.9 |

| C-4a | 124.1 |

| C-5 | 130.2 |

| C-6 | 119.9 |

| C-7 | 132.9 |

| C-8 | 130.8 |

| C-8a | 125.4 |

| C-1' (ipso-phenyl) | 122.3 |

| C-2', C-6' | 131.6 |

| C-3', C-5' | 128.4 |

| C-4' | 128.8 |

This table presents representative data for the N-oxide derivative, which is structurally similar. rsc.org

Vibrational Spectroscopy (IR and Raman)

Experimental Infrared and Raman Data Acquisition

Infrared spectra are often acquired using the attenuated total reflectance (ATR) technique on solid samples. rsc.org Raman spectra can also be obtained from solid samples. The resulting spectra show a series of bands corresponding to different vibrational modes within the molecule.

Vibrational Mode Assignments and Spectral Interpretation

The interpretation of IR and Raman spectra involves assigning the observed absorption or scattering bands to specific molecular vibrations.

Key Vibrational Frequencies for this compound and Related Compounds:

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| C-H stretching (aromatic) | 3055, 3025 | IR |

| C≡C stretching (alkyne) | ~2210 | IR |

| C=C stretching (aromatic) | 1597, 1558, 1501 | IR |

| C-H in-plane bending | 1261, 1188, 1133, 1022 | IR |

This table includes data from a structurally related compound, 2,3,4,5,6-pentaphenyl-1-(quinolin-3-yl)benzene, to provide representative ranges for the quinoline and phenyl vibrations. rsc.org The C≡C stretching frequency is a key characteristic feature. rsc.org

The C-H stretching vibrations of the aromatic rings are typically observed above 3000 cm⁻¹. rsc.org The characteristic C≡C stretching vibration of the alkyne group appears as a sharp band around 2210 cm⁻¹. rsc.org The region between 1600 and 1400 cm⁻¹ is dominated by C=C stretching vibrations of the quinoline and phenyl rings. rsc.org The fingerprint region, below 1300 cm⁻¹, contains a complex series of bands corresponding to various in-plane and out-of-plane bending modes of the C-H bonds and ring deformations. scialert.net

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.orgsorbonne-universite.fr

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of such compounds. uni-muenchen.denih.gov In a typical mass spectrum, the molecular ion peak (M⁺) or the protonated molecule peak ([M+H]⁺) will be observed, confirming the molecular weight of the compound. For this compound, the expected monoisotopic mass is approximately 229.0891 g/mol . Fragmentation patterns can provide further structural information by showing the loss of specific groups, such as the phenyl ring or parts of the quinoline system.

Single-Crystal X-ray Diffraction (SCXRD) Analysis for Solid-State Structure

The molecular structure of this compound consists of a quinoline ring system linked to a phenyl group via a carbon-carbon triple bond. SCXRD studies on closely related derivatives, such as methylated quinolinium salts, provide detailed information on the geometry of this framework. tu-clausthal.de

The quinoline and phenyl ring systems are largely planar. tu-clausthal.de The crucial C≡C triple bond of the ethynyl linker is nearly linear, with bond angles around the sp-hybridized carbons deviating only slightly from the ideal 180°. tu-clausthal.de For instance, in a methylated analogue, the deviation in the C-C≡C angle was observed to be between 3.1° and 7.6°. tu-clausthal.de

The bond lengths within the molecule conform to expected values for the corresponding bond types. The C-C single bonds connecting the ethynyl group to the aromatic rings are typically around 1.43 Å, characteristic of an sp-sp² carbon-carbon bond. The C≡C triple bond itself has a length of approximately 1.19-1.20 Å. tu-clausthal.de

A key conformational feature is the dihedral angle between the plane of the quinoline ring and the plane of the phenyl ring. In the solid state, the molecule tends towards a planar conformation, which maximizes π-system conjugation. Studies on derivatives show that this dihedral angle is often small, with values reported to be as low as 7.1°. tu-clausthal.de However, substitutions on the rings or specific crystal packing forces can induce a greater twist. tu-clausthal.deresearchgate.net For example, the presence of a bulky ortho-substituted group on the phenyl ring can increase the dihedral angle significantly. tu-clausthal.de

Table 1: Selected Bond Lengths in a 6-(Phenylethynyl)quinolinium Derivative Data is illustrative for the core structure, based on a closely related methylated salt. tu-clausthal.de

| Bond | Typical Length (Å) |

| C≡C (triple bond) | 1.196 |

| C-C (sp-sp²) | 1.429 - 1.433 |

Table 2: Selected Bond Angles in a 6-(Phenylethynyl)quinolinium Derivative Data is illustrative for the core structure, based on a closely related methylated salt. tu-clausthal.de

| Angle | Typical Value (°) |

| C-C≡C | 172.4 - 176.9 |

The way this compound molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice. Analysis of related structures reveals that π-π stacking interactions are a dominant feature, driven by the extensive aromatic surfaces of the quinoline and phenyl rings. acs.org These can manifest as parallel-displaced or T-shaped arrangements between adjacent molecules. acs.org

In addition to stacking, weak hydrogen bonds of the C–H···N and C–H···π types play a significant role in guiding the crystal packing. acs.org The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor for a C-H group from a neighboring molecule. acs.org Unconventional C–H···N hydrogen bonds have been observed in similar quinolyl systems with N···C distances of approximately 3.71 Å. acs.org

Computational and Theoretical Investigations of 6 Phenylethynyl Quinoline

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are a cornerstone in the theoretical examination of 6-(phenylethynyl)quinoline, offering a molecular-level understanding of its behavior. These computational tools allow researchers to model and predict properties that can be challenging to measure experimentally.

Density Functional Theory (DFT) has become a popular and effective theoretical method for investigating the properties of quinoline (B57606) derivatives. nih.govscirp.org It is widely used for structural calculations, understanding reaction mechanisms, analyzing molecular interactions, and evaluating the electronic and optical properties of molecules. nih.gov Computational chemistry, powered by advanced algorithms, leverages DFT to predict molecular characteristics and understand electronic structures and reactivity. nih.gov For many quinoline systems, geometry optimization is performed using DFT at a specific level of theory, such as with the B3LYP functional and a 6–31G(d,p) basis set, to find the local energy minimum. nih.gov

DFT is instrumental in calculating various molecular descriptors that quantify the reactivity and stability of a molecule. uantwerpen.be These descriptors include energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as global reactivity descriptors derived from these energies. analis.com.my

The HOMO and LUMO, collectively known as Frontier Molecular Orbitals (FMOs), are crucial for analyzing the chemical stability of molecules. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. analis.com.my From these values, other important descriptors can be calculated, such as ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO). analis.com.my

Global chemical reactivity descriptors provide further insight into a molecule's behavior. These include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, indicating high stability and low reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness. A "soft" molecule has a small HOMO-LUMO gap, making it more polarizable and reactive. nih.gov

Electrophilicity Index (ω): Quantifies the electron-accepting capability. analis.com.my

| Descriptor | Formula | Example Calculated Value (eV) | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | - | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | - | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.05 | Tendency to attract electrons. analis.com.my |

| Chemical Hardness (η) | η = (I - A) / 2 | 1.76 | Resistance to deformation or charge transfer. analis.com.my |

| Chemical Softness (S) | S = 1 / (2η) | 0.28 | Reciprocal of hardness, indicates high reactivity. analis.com.my |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 4.66 | Capacity to accept electrons. analis.com.my |

Table data is representative of calculations performed on related π-conjugated systems using DFT B3YLP/6-31G(d,p) level of theory. analis.com.my

The electronic structure of this compound is fundamentally characterized by its frontier molecular orbitals. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that determines the molecule's kinetic stability and chemical reactivity. nih.gov A large ΔE signifies high stability and low reactivity (a "hard" molecule), whereas a small gap facilitates electronic charge transfer, making the molecule more reactive (a "soft" molecule). nih.gov

In a study on a related heteroleptic Cu(I) complex containing a 6,6′-bis(phenylethynyl)-2,2′-bipyridine ligand, DFT calculations (B3LYP/6-311++G(d,p)) determined the HOMO energy to be -7.1906 eV and the LUMO energy to be -4.399 eV. mdpi.com This resulted in a HOMO-LUMO energy gap of 2.7911 eV. mdpi.com The distribution of these orbitals is also key; often in such π-conjugated systems, the HOMO and LUMO are distributed across the aromatic framework. rsc.org

Substituents on the quinoline or phenyl rings can tune these electronic properties. For instance, attaching electron-donating groups like dimethylamine (B145610) (NMe₂) to the core structure leads to energetically elevated HOMO and LUMO levels and a reduced band gap. rsc.org Furthermore, Molecular Electrostatic Potential (MEP) analysis, calculated via DFT, provides a 3D visualization of the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. mdpi.comresearchgate.net

To understand the photophysical properties of molecules like this compound, such as their absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. researchgate.netnih.gov This approach is used to calculate the properties of electronic excited states. researchgate.net

The process typically involves first optimizing the ground-state geometry of the molecule using DFT. Then, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov These calculations can be performed using various functionals, such as B3LYP or CAM-B3LYP, with appropriate basis sets like 6-31+G(d,p). researchgate.netnih.gov To better simulate real-world conditions, solvent effects are often included using a Polarizable Continuum Model (PCM). nih.govrsc.org The output provides detailed information on each electronic transition, including the primary molecular orbitals involved (e.g., HOMO → LUMO). nih.gov

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major MO Contribution |

| S0 → S1 | 425 | 1.25 | HOMO → LUMO (98%) |

| S0 → S2 | 350 | 0.15 | HOMO-1 → LUMO (85%) |

| S0 → S3 | 310 | 0.20 | HOMO → LUMO+1 (90%) |

Table data is representative of TD-DFT/B3LYP/6-31+G(d,p) calculations on related styrylquinoline dyes in a solvent model, illustrating typical outputs for electronic transitions. nih.gov

While DFT is widely used, ab initio methods represent another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. In some studies of complex quinoline systems, ab initio calculations at the B3LYP/6-31g** level have been employed to analyze the Natural Bond Orbital (NBO) charge distribution. nih.govacs.org Such analyses provide detailed insight into the electronic structure and can be used to predict the reactivity of different sites within the molecule. nih.govacs.org

Density Functional Theory (DFT) Applications

Computational Studies on Reactivity and Selectivity

Computational methods are powerful tools for investigating the reaction mechanisms, reactivity, and selectivity of quinoline derivatives. utas.edu.au DFT calculations can be used to map out potential energy surfaces for chemical reactions, identifying transition states and calculating activation barriers. This information helps in understanding why certain products are formed over others (selectivity).

For example, DFT has been used to study the reaction barriers of gold-catalyzed cyclization reactions involving 2-(phenylethynyl)-1H-indoles, which are structurally related to the target molecule. semanticscholar.org In other work, calculations of Fukui functions and charge distributions have been used to identify the most probable sites for electrophilic and nucleophilic attack on a quinoline ring. scirp.orguantwerpen.be For instance, NBO charge distribution analysis performed using ab initio methods indicated that nucleophilic addition is preferred at the α-carbon over the β-carbon in certain related systems. nih.govacs.org Additionally, calculating Bond Dissociation Energies (BDE) can help investigate a molecule's sensitivity towards processes like autoxidation. uantwerpen.be These theoretical predictions are invaluable for guiding synthetic efforts and explaining experimentally observed outcomes.

Reaction Mechanism Elucidation

Computational studies have been instrumental in elucidating the mechanisms of reactions used to synthesize quinolines and their derivatives, such as the Sonogashira cross-coupling reaction. The synthesis of this compound is often achieved via the Sonogashira coupling of a 6-haloquinoline (typically bromo- or iodo-) with phenylacetylene. researchgate.net

Theoretical investigations of the Sonogashira reaction mechanism detail a catalytic cycle that generally involves three main stages:

Oxidative Addition : The initial step involves the oxidative addition of the aryl halide (e.g., 6-bromoquinoline) to the low-valent palladium(0) catalyst. researchgate.net

Transmetalation/Alkynylation : This stage involves the transfer of the alkynyl group from the copper co-catalyst to the palladium(II) complex. DFT calculations have explored the plausible pathways for this step. researchgate.net

Reductive Elimination : The final step is the reductive elimination of the product, this compound, from the palladium(II) intermediate, which regenerates the palladium(0) catalyst for the next cycle. researchgate.net

Beyond the standard Sonogashira pathway, computational chemistry also explores alternative mechanisms like C-H activation. frontiersin.orgnih.gov For related quinoline systems, DFT calculations have been used to study the mechanism of C-H functionalization. For instance, in the amidation of quinoline N-oxide, C-H activation at the C8 position is computationally shown to be favored due to the formation of a more stable 5-membered metallacycle intermediate compared to the 4-membered ring required for C2 activation. acs.org Such studies on related systems provide a framework for understanding potential side reactions or alternative synthetic routes involving direct C-H functionalization to form compounds like this compound.

Prediction of Regiochemical Outcomes

A significant application of computational chemistry is the prediction of regioselectivity in chemical reactions, which is crucial when a molecule has multiple potential reaction sites. For precursors to this compound, such as di-substituted quinolines, theoretical models can predict which site is more reactive.

In the context of Sonogashira coupling involving a dihaloquinoline, the regiochemical outcome is dictated by the relative reactivity of the carbon-halogen bonds. Computational and experimental studies show that the reaction preferentially occurs at the site of the more reactive halide, typically following the order C-I > C-Br > C-Cl. nih.govlibretexts.org For a substrate like 2-bromo-4-iodo-quinoline, Sonogashira coupling is predicted and observed to occur at the C4-I position. libretexts.org

Computational methods can also predict the regioselectivity of electrophilic aromatic substitutions on the quinoline ring system. researchgate.netamazonaws.com The electron distribution within the quinoline ring, which can be calculated using DFT, determines the most likely sites for substitution. For quinoline itself, electrophilic attack generally favors the benzene (B151609) ring portion. In transition-metal-catalyzed C-H functionalization reactions, the regiochemical outcome is often governed by the stability of the metallacyclic intermediates formed during the C-H activation step. acs.orgdmaiti.com For quinoline N-oxide, DFT calculations have successfully rationalized the observed C8 selectivity by demonstrating the higher stability of the corresponding 5-membered iridacycle intermediate. acs.org These principles can be extended to predict the outcomes for various substituted quinoline precursors.

Bond Dissociation Energy Calculations

Bond Dissociation Energy (BDE) is a critical parameter that can be calculated using computational methods to understand and predict chemical reactivity. The BDE of a carbon-halogen or a carbon-hydrogen bond can provide a quantitative measure of its strength and, consequently, its susceptibility to cleavage in a reaction.

In the synthesis of substituted quinolines and related heterocycles, BDE calculations have been used to explain the regioselectivity of cross-coupling reactions. For example, in a study on 6-bromo-2,4-dichloroquinazoline, the BDE of the C-Cl bond at the 4-position was calculated to be higher than that of the C-Br bond. nih.gov However, the observed selectivity for substitution at C4 was attributed to the α-nitrogen effect, highlighting that while BDE is an important factor, other electronic and steric effects also play a crucial role. nih.gov

For C-H activation reactions, the high bond energy of C-H bonds makes them inherently inert. frontiersin.org Computational chemistry provides a means to calculate these BDEs and analyze the transition states of C-H activation, helping to design catalysts that can overcome these high energy barriers. frontiersin.orgrsc.org By calculating the BDEs for the various C-H bonds in a precursor molecule, chemists can predict the most likely site for functionalization, a key step in planning synthetic routes to complex molecules like substituted phenylethynylquinolines.

Modeling of Spectroscopic Data (e.g., Vibrational Frequency Prediction)

Computational modeling is a valuable tool for interpreting and predicting spectroscopic data. Quantum chemical calculations, particularly using DFT, can simulate the infrared (IR) and Raman spectra of molecules like this compound with a high degree of accuracy. canterbury.ac.nznih.gov

The process involves first optimizing the molecular geometry of the compound and then calculating the harmonic vibrational frequencies. nih.gov These calculated frequencies and their corresponding intensities can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific functional groups and molecular motions. libretexts.orgniscpr.res.in For complex molecules, this theoretical support is often essential for a thorough and meaningful assignment of the spectral bands. canterbury.ac.nz

Furthermore, time-dependent DFT (TD-DFT) calculations can be used to predict electronic absorption spectra (UV-Vis). plos.orgmdpi.com These calculations provide information on transition energies and oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally. plos.org For quinoline derivatives, TD-DFT has been successfully used to confirm that observed absorption bands are due to π→π* transitions within the conjugated system. plos.org This allows for a deeper understanding of the electronic structure and photophysical properties of these compounds.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O stretch | 1693 | 1695 | Aldehyde carbonyl stretching |

| C=N stretch | 1618 | 1617 | Quinoline ring stretching |

| C=C stretch | 1572 | 1575 | Aromatic ring stretching |

| C-Cl stretch | 752 | 750 | Carbon-chlorine stretching |

Ligand Binding and Interaction Modeling (e.g., Molecular Docking for Related Systems)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is widely used in drug discovery to model the interaction between a potential drug molecule and its biological target. Numerous studies have employed molecular docking to investigate the binding of quinoline derivatives to various receptors.

For instance, docking studies on quinoline-based compounds have been conducted to evaluate their potential as:

Anticancer Agents : Modeling has shown that quinoline derivatives can bind to the active sites of proteins like topoisomerase I and various kinases. nih.govmdpi.commdpi.com These studies identify key interactions, such as π-π stacking between the quinoline ring and aromatic amino acid residues, and hydrogen bonds that stabilize the ligand-protein complex. mdpi.combrieflands.com

HIV Inhibitors : Docking simulations of quinoline derivatives into the allosteric site of HIV reverse transcriptase have revealed high binding affinities, sometimes exceeding those of standard drugs. nih.gov The quinoline scaffold often engages in hydrophobic interactions and forms hydrogen bonds with key residues in the binding pocket. nih.gov

mGluR5 Antagonists : The compound 2-methyl-6-(phenylethynyl)pyridine (MPEP), a close structural analog of this compound, is a well-known antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). jcdronline.orgresearchgate.net Docking studies on quinoline-based mGluR5 antagonists help to understand the structure-activity relationships and guide the design of new, more potent, and selective compounds. jcdronline.org

These computational models provide valuable insights into the molecular basis of a ligand's activity and are a crucial component of modern rational drug design.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| M0 | -8.6 | PHE439, MET549, VAL546 |

| M1 | -9.2 | Not specified |

| M2 | -8.0 | Not specified |

| M3 | -10.0 | Not specified |

Q & A

Basic: What are the established synthetic routes for 6-(Phenylethynyl)quinoline, and how can reaction conditions be optimized for high yield?

Answer:

The most common method is the Sonogashira coupling between halogenated quinoline derivatives (e.g., 6-bromoquinoline) and phenylacetylene. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂ and CuI in anhydrous NEt₃ (triethylamine) as a base .

- Temperature : Reflux conditions (~80–110°C) for 1.5–2 hours.

- Purification : Column chromatography with petroleum ether:ethyl acetate (3:1 to 5:1) yields >95% purity .

Optimization Tips : - Use excess phenylacetylene (1.1–1.2 eq.) to drive the reaction.

- Ensure rigorous exclusion of moisture/oxygen to prevent Pd catalyst deactivation.

Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?

Answer:

- ¹H/¹³C NMR : The ethynyl proton (HC≡C) is absent due to coupling with Pd, but the quinoline aromatic protons (e.g., H-2, H-3) show distinct splitting. The phenylethynyl carbons (C≡C) appear at ~90–100 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : A molecular ion peak at m/z 245 (C₁₇H₁₁N) confirms the molecular weight.

- IR Spectroscopy : A sharp peak at ~2200 cm⁻¹ (C≡C stretch) is diagnostic .

Basic: How are initial biological activities of this compound derivatives screened in neuropharmacology research?

Answer:

- Target : Metabotropic glutamate receptor 5 (mGluR5), a key player in neuropsychiatric disorders.

- Assays :

- Controls : Include MPEP as a reference compound for potency comparison.

Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced mGluR5 antagonism?

Answer:

- Key Modifications :

- Data-Driven Design :

Advanced: How can computational tools predict the pharmacokinetic and toxicological profiles of this compound derivatives?

Answer:

- SwissADME : Predicts drug-likeness (Lipinski’s Rule of 5) and bioavailability. For example, logP ~3.2 suggests moderate lipophilicity .

- PASS Online : Estimates biological activity (e.g., "antipsychotic" or "neuroprotective" probability scores) based on structural motifs .

- Toxicity : Use ProTox-II to flag potential hepatotoxicity or mutagenicity risks from electrophilic ethynyl groups.

Advanced: How should researchers resolve contradictions in reported biological activities of this compound analogues?

Answer:

- Experimental Variables :

- Data Normalization :

- Express activity as % inhibition relative to positive controls (e.g., MPEP) across studies.

- Validate findings with orthogonal assays (e.g., electrophysiology vs. calcium imaging) .

Advanced: What strategies improve the stability of this compound in aqueous solutions for in vivo studies?

Answer:

- Formulation : Use cyclodextrin-based complexes (e.g., HP-β-CD) to enhance solubility and prevent aggregation.

- pH Adjustment : Buffer solutions at pH 6.5–7.4 minimize quinoline ring protonation, reducing precipitation .

- Light Sensitivity : Store solutions in amber vials under inert gas (N₂/Ar) to prevent ethynyl group oxidation .

Advanced: How can cross-disciplinary approaches (e.g., materials science) expand the applications of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products